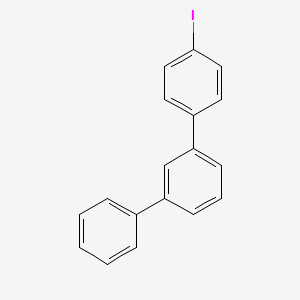

4-Iodo-m-terphenyl

Übersicht

Beschreibung

Synthesis Analysis

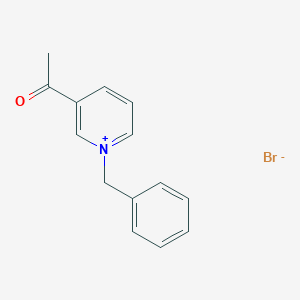

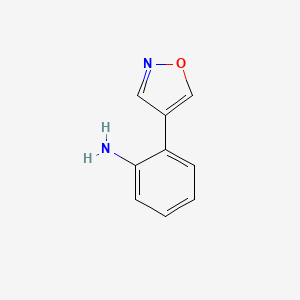

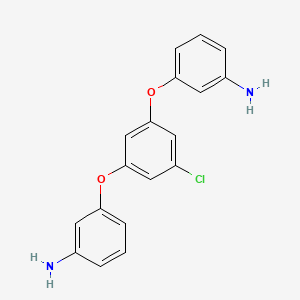

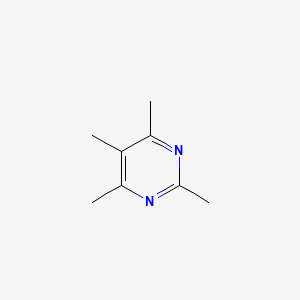

The synthesis of 4-Iodo-m-terphenyl can be achieved through various methods. One notable approach involves the tandem cyclocondensation of aryl methyl ketones with triethyl orthoformate in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) . This metal-free and solvent-free reaction streamlines six steps into a one-pot procedure, yielding the desired terphenyl product. Other substituted acetophenones can also serve as starting materials under similar reaction conditions .

Chemical Reactions Analysis

- Halogen Exchange : The iodine atom can be replaced by other halogens (e.g., bromine or chlorine) through halogen exchange reactions .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives for Crystal Engineering :

- 4-Iodo-m-terphenyl derivatives are utilized in the synthesis of rigid m-terphenyl derivatives bearing H-bonding groups. These are employed as tectons in crystal engineering (Wright & Vinod, 2003).

Recyclable Organic Trivalent Iodine Reagents :

- These compounds, including 4-iodo-m-terphenyl derivatives, are used as recyclable organic trivalent iodine reagents in various oxidative rearrangements and other chemical transformations (Moroda & Togo, 2006).

Facilitating Synthesis of Multi-Iodoarenes :

- 4-Iodo-m-terphenyl is integral in templated C–H bond–breaking approaches, leading to the creation of multi-iodoarenes. These iodoarenes are crucial for synthesizing materials in pharmaceutical and nanomaterial industries (Martı́nez-Martı́nez et al., 2017).

Formation of Phosphines and Fluorenes :

- In organic chemistry, m-terphenyldiiodophosphines, derived from 4-Iodo-m-terphenyl, undergo reactions to form various phosphines and fluorenes, which have potential applications in materials science and catalysis (Diaz et al., 2008).

Facile Cyclization to Triphenylene :

- Terphenyl derivatives, including those related to 4-Iodo-m-terphenyl, demonstrate cyclization to triphenylene, a process important for developing new materials (Bhalla, Singh, & Kumar, 2010).

Applications in Photopolymerization :

- m-Terphenyl derivatives are used as photosensitizers in photopolymerization processes, particularly in 3D printing technologies. They demonstrate high efficiency under visible light (Tomal et al., 2020).

Stabilization of Unusual Molecules in Organometallic Chemistry :

- m-Terphenyl substituents, like 4-Iodo-m-terphenyl, help stabilize unusual molecules with main group elements in organometallic chemistry, leading to novel compounds and potential applications (Clyburne & Mcmullen, 2000).

Synthesis of Iodobenzene Derivatives :

- These compounds are essential in synthesizing iodobenzene derivatives, a key step in constructing carbon-carbon bonds in organic synthesis (Khosroshahi & Saeidniya, 2016).

Eigenschaften

IUPAC Name |

1-iodo-4-(3-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13I/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULKUTIENOGKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495270 | |

| Record name | 1~4~-Iodo-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-m-terphenyl | |

CAS RN |

34177-25-8 | |

| Record name | 1~4~-Iodo-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

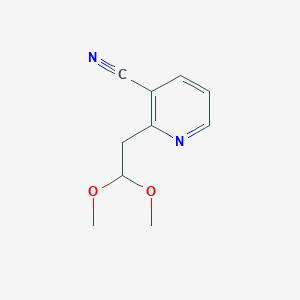

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[(Trimethylsilyl)methyl]ethane-1,2-diamine](/img/structure/B1625976.png)

![2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1625977.png)